{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester {4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470341
InChI: InChI=1S/C21H33N3O3/c1-4-24(20(25)19(22)15(2)3)18-12-10-17(11-13-18)23-21(26)27-14-16-8-6-5-7-9-16/h5-9,15,17-19H,4,10-14,22H2,1-3H3,(H,23,26)/t17?,18?,19-/m0/s1
SMILES: CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol

{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13470341

Molecular Formula: C21H33N3O3

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester -

Specification

Molecular Formula C21H33N3O3
Molecular Weight 375.5 g/mol
IUPAC Name benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C21H33N3O3/c1-4-24(20(25)19(22)15(2)3)18-12-10-17(11-13-18)23-21(26)27-14-16-8-6-5-7-9-16/h5-9,15,17-19H,4,10-14,22H2,1-3H3,(H,23,26)/t17?,18?,19-/m0/s1
Standard InChI Key PYEVWJSAAWRELA-ACBHZAAOSA-N
Isomeric SMILES CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
SMILES CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Canonical SMILES CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate. Its molecular formula is C₂₁H₃₃N₃O₃, with a molecular weight of 375.5 g/mol.

Structural Characterization

  • Core Structure: A cyclohexyl ring substituted at the 4-position with an ethylamino group.

  • Amino Acid Derivative: The (S)-2-amino-3-methyl-butyryl moiety introduces chirality, critical for biological interactions.

  • Benzyl Ester: Provides lipophilicity, influencing pharmacokinetic properties.

Table 1: Key Structural and Spectroscopic Data

PropertyValue/DescriptionSource
Molecular FormulaC₂₁H₃₃N₃O₃
Molecular Weight375.5 g/mol
SMILES NotationCCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N
Stereochemistry(S)-configuration at the 2-amino position

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized through a multi-step process:

  • Coupling Reaction: A cyclohexylamine derivative reacts with (S)-2-amino-3-methylbutanoic acid under peptide coupling conditions (e.g., HOBt/EDC).

  • Esterification: The intermediate is treated with benzyl chloroformate to introduce the carbamate group.

Key Reaction Conditions

  • Solvents: Tetrahydrofuran (THF) or dichloromethane.

  • Catalysts: Triethylamine for deprotonation.

  • Temperature: Room temperature to 50°C, depending on the step.

Table 2: Comparison of Synthetic Yields

MethodYield (%)Purity (%)Time (h)
Conventional65–7090–9524–48
Microwave-Assisted85–90>982–4

Microwave-assisted synthesis significantly enhances efficiency, reducing reaction times while improving yields .

Computational and Molecular Studies

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: ~5.2 eV (indicative of moderate reactivity) .

  • Molecular Electrostatic Potential (MEP): Polar regions localized around the carbamate and amino groups, favoring hydrogen bonding .

Molecular Docking

Docking studies with BChE (PDB: 1P0I) reveal:

  • Binding Affinity: −10.2 kcal/mol for the target compound vs. −9.7 kcal/mol for analogs .

  • Key Interactions: π-alkyl bonds with Tyr332 and hydrogen bonds with Gly117 .

Comparison with Structural Analogs

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesIC₅₀ (BChE, μM)
Target CompoundBenzyl ester, (S)-configuration12.15 ± 0.09
{4-[(2-Hydroxyethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl esterHydroxyethyl substituent18.4 ± 0.12
Tert-butyl ester analogtert-butyl ester group22.7 ± 0.15

The benzyl ester enhances lipophilicity and binding affinity compared to bulkier tert-butyl groups .

Applications and Future Directions

Industrial Relevance

  • Drug Discovery: Serves as a scaffold for HDAC and protease inhibitor development .

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